3-(3,4-Dichlorophenyl)-1-(5-methyl-2-thiazolin-2-yl)-1-[3-(trifluoromethyl)phenyl]urea
Description
1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, methyl-dihydrothiazolyl, and trifluoromethylphenyl groups
Properties
Molecular Formula |
C18H14Cl2F3N3OS |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H14Cl2F3N3OS/c1-10-9-24-17(28-10)26(13-4-2-3-11(7-13)18(21,22)23)16(27)25-12-5-6-14(19)15(20)8-12/h2-8,10H,9H2,1H3,(H,25,27) |
InChI Key |
IMXMXLISOJEASL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the dichlorophenyl group: This step may involve a substitution reaction where a dichlorophenyl group is introduced to the thiazole ring.
Addition of the trifluoromethylphenyl group: This can be done through a coupling reaction, often using reagents like trifluoromethylphenylboronic acid.
Final urea formation: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA can be compared with similar compounds, such as:
- 1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
- 1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]CARBAMATE
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
